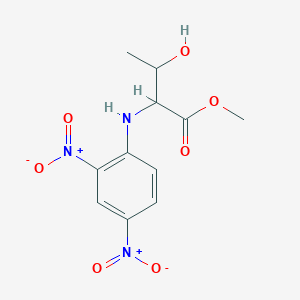

methyl N-(2,4-dinitrophenyl)threoninate

Description

N-(2,4-Dinitrophenyl)threoninate Methyl Ester, also known as methyl N-(2,4-dinitrophenyl)threoninate, is a derivative of the essential amino acid L-threonine. Its structure is characterized by two key modifications of the parent amino acid: the attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino group and the conversion of the carboxylic acid group to a methyl ester. These modifications impart specific chemical properties that are leveraged in various research applications.

Table 1: Compound Properties

| Property | Value |

|---|---|

| Chemical Name | methyl N-(2,4-dinitrophenyl)threoninate |

| Parent Amino Acid | L-Threonine |

| Molecular Formula | C₁₁H₁₃N₃O₇ |

| Molecular Weight | 299.24 g/mol |

| Key Functional Groups | 2,4-dinitrophenyl group, Methyl ester, Secondary hydroxyl group |

The use of dinitrophenyl derivatives for amino acid analysis dates back to the pioneering work of Frederick Sanger in sequencing the protein insulin. researchgate.net The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), often called Sanger's reagent, with the free amino group of an amino acid is a well-established method for "tagging" the N-terminus of a polypeptide chain. researchgate.nettcichemicals.com This process yields N-(2,4-dinitrophenyl) amino acids, which are characteristically colored and can be identified after hydrolysis of the protein. researchgate.net

These DNP derivatives have been instrumental in protein sequencing and chromatographic analysis for decades. researchgate.net The dinitrophenyl group provides a strong chromophore, facilitating detection and quantification. The derivatization technique is not limited to N-terminal analysis and has been applied to a wide range of amino acids to aid in their separation and identification. researchgate.netsigmaaldrich.com The preparation and properties of various DNP-L-amino acids have been a subject of considerable study, forming a large family of compounds used as standards in biochemical analysis. nist.gov

The conversion of the carboxylic acid group of an amino acid to its methyl ester is a common strategy in organic synthesis and analysis. nih.gov L-threonine methyl ester, often used in its hydrochloride salt form for stability, serves as a versatile building block in peptide synthesis and the creation of more complex molecules. Esterification protects the carboxylic acid group, preventing it from participating in unwanted side reactions during subsequent chemical transformations. nih.gov

In the context of analytical chemistry, particularly mass spectrometry, the esterification of DNP-amino acids to their methyl ester forms offers distinct advantages. The resulting DNP-amino acid methyl esters are more volatile than their corresponding carboxylic acids, which can be beneficial for certain analytical techniques. A significant finding in the mass spectrometry of these compounds is that under negative ion chemical ionization, they exhibit very simple spectra. The molecular anion consistently appears as the base peak, which allows for straightforward determination of the molecular weight of the derivatized amino acid. This electrophilic nature of the DNP group enables selective and highly sensitive ionization, making it possible to detect amino acids at the picomole level.

The specific focus on the threonine derivative, methyl N-(2,4-dinitrophenyl)threoninate, combines these advantages. The DNP group provides a robust tag for detection, while the methyl ester enhances its analytical characteristics, particularly for mass spectrometry.

Table 2: Expected Mass Spectrometry Data for Methyl N-(2,4-dinitrophenyl)threoninate

| Ionization Mode | Expected Base Peak | Description |

|---|

The study of this specific compound is therefore driven by the need for sensitive and reliable methods for amino acid analysis. It represents a convergence of historical protein chemistry techniques with modern analytical instrumentation, providing a derivative optimized for identification and quantification in complex biological mixtures.

Structure

3D Structure

Properties

CAS No. |

10420-76-5 |

|---|---|

Molecular Formula |

C11H13N3O7 |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

methyl 2-(2,4-dinitroanilino)-3-hydroxybutanoate |

InChI |

InChI=1S/C11H13N3O7/c1-6(15)10(11(16)21-2)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12,15H,1-2H3 |

InChI Key |

BVBFXLSRAGMSDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Dinitrophenyl Threoninate Methyl Ester and Analogous Derivatives

Strategies for N-Dinitrophenylation of Amino Acid Esters

The introduction of the 2,4-dinitrophenyl (DNP) group onto the nitrogen atom of an amino acid ester is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution Approaches Utilizing 2,4-Dinitrohaloarenes

The most common method for the N-dinitrophenylation of amino acids and their esters is the reaction with a 2,4-dinitrohaloarene, famously known as Sanger's reagent, with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) being a prominent example. gbiosciences.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of the threonine methyl ester acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrohaloarene that bears the halogen leaving group. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring is essential for activating the substrate towards nucleophilic attack.

The general reaction can be summarized as follows:

Threonine methyl ester + 1-Fluoro-2,4-dinitrobenzene → Methyl N-(2,4-dinitrophenyl)threoninate + Hydrogen fluoride (B91410)

The reactivity of the haloarene is a significant factor, with the order of reactivity being F > Cl > Br > I. Fluorine is the best leaving group in this context due to the high electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic.

Optimization of Reaction Conditions for Amino Group Derivatization

The efficiency of the N-dinitrophenylation reaction is highly dependent on several factors, including the choice of base, solvent, and temperature. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the acidic proton of the amino group and the hydrogen halide formed during the reaction. gbiosciences.com This enhances the nucleophilicity of the amino group.

The selection of the solvent is also critical. A solvent that can dissolve both the amino acid ester and the dinitrohaloarene is preferred. Common solvents include ethanol, dioxane, and mixtures of water with organic solvents. researchgate.net The solvent can influence the reaction rate and the solubility of the product. nih.gov

Temperature plays a role in the reaction kinetics. While some reactions can proceed at room temperature, gentle heating may be employed to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions. Microwave irradiation has also been explored to accelerate similar nucleophilic aromatic substitution reactions, often leading to significantly reduced reaction times and improved yields.

| Parameter | Condition | Rationale |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Fluorine is an excellent leaving group in SNAr reactions. |

| Base | Sodium bicarbonate (NaHCO₃) | Neutralizes the acidic proton of the amino group and the HF byproduct. |

| Solvent | Ethanol, Dioxane, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |

| Temperature | Room temperature to gentle heating | Controls the rate of reaction. |

Esterification of Threonine Derivatives

Methods for Methyl Ester Formation from Carboxylic Acid Functionalities

The esterification of the carboxylic acid group of threonine or N-(2,4-dinitrophenyl)threonine can be achieved through several established methods. Fischer esterification is a common approach, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is an equilibrium process, and using a large excess of methanol can drive the equilibrium towards the formation of the methyl ester.

Alternative methods for esterification include the use of reagents like thionyl chloride in methanol, which first converts the carboxylic acid to an acyl chloride that subsequently reacts with methanol. Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol. researchgate.net

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ or HCl | Equilibrium reaction, requires excess alcohol. |

| Thionyl Chloride | Thionyl chloride, Methanol | Proceeds via an acyl chloride intermediate. |

| TMSCl Method | Trimethylchlorosilane, Methanol | Mild conditions, good yields. researchgate.net |

Sequential Synthesis Strategies: Post-Dinitrophenylation Esterification

In a sequential synthesis approach, the N-dinitrophenylation of threonine is performed first, followed by the esterification of the resulting N-(2,4-dinitrophenyl)threonine. This strategy can be advantageous as the N-protected amino acid may have different solubility properties compared to the free amino acid, potentially simplifying the purification of the final product.

The esterification of N-(2,4-dinitrophenyl)threonine can be carried out using the methods described in the previous section. For instance, refluxing N-(2,4-dinitrophenyl)threonine in methanol with an acid catalyst would yield the desired methyl ester. The presence of the bulky and electron-withdrawing dinitrophenyl group generally does not interfere with the esterification of the carboxylic acid functionality.

Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of methyl N-(2,4-dinitrophenyl)threoninate presents several challenges and requires careful consideration of various factors.

Nucleophilic aromatic substitution reactions, while widely used, can pose scalability challenges. acs.org The use of highly activated and potentially hazardous reagents like 2,4-dinitrohaloarenes requires strict safety protocols and specialized handling equipment on a large scale. The management of byproducts, such as hydrogen halides, also needs to be addressed.

The choice of solvent is a critical factor in industrial synthesis. Solvents that are effective at the lab scale may not be suitable for large-scale production due to cost, toxicity, or environmental concerns. The development of processes that utilize greener solvents or even solvent-free conditions is an area of active research. researchgate.net

Reaction optimization for scale-up involves not only maximizing the yield but also ensuring process safety, minimizing waste, and developing efficient purification methods. High-throughput experimentation and continuous flow technologies are increasingly being used to rapidly identify optimal and scalable reaction conditions for nucleophilic aromatic substitution reactions. nih.gov

Isolation and Purification Protocols for Methyl N-(2,4-Dinitrophenyl)threoninate

The isolation and purification of methyl N-(2,4-dinitrophenyl)threoninate from the reaction mixture are crucial steps to obtain a product of high purity. The DNP group imparts a characteristic yellow color to the compound, which can be advantageous for visual tracking during chromatographic separation.

Following the synthesis, the initial workup typically involves neutralization of the reaction mixture and extraction of the product into an organic solvent. The choice of solvent will depend on the polarity of the DNP-amino acid ester. Common solvents for extraction include ethyl acetate (B1210297) and diethyl ether. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities and salts.

Chromatographic techniques are the most effective methods for the purification of DNP-amino acid derivatives. dtic.mil

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. nih.gov Silica gel plates are commonly used as the stationary phase. A variety of solvent systems can be employed as the mobile phase, with the polarity being adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. The yellow color of the DNP compound allows for easy visualization of the spot on the TLC plate.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. Silica gel is the most common stationary phase. The selection of the eluent is guided by the results from the TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to effectively separate the components of the reaction mixture. The fractions are collected and those containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be employed. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The components are separated based on their hydrophobicity. The DNP group acts as a chromophore, allowing for detection using a UV detector.

After chromatographic purification, the purity of the final product can be assessed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Data Tables

Table 1: Synthetic Methodologies for N-(2,4-Dinitrophenyl) Amino Acid Methyl Esters

| Step | Reagents and Conditions | Purpose |

| N-Dinitrophenylation | 1-Fluoro-2,4-dinitrobenzene (FDNB), Sodium Bicarbonate, Aqueous solution | Introduction of the N-(2,4-dinitrophenyl) group |

| Esterification (Method A) | Thionyl Chloride, Methanol | Conversion of the carboxylic acid to a methyl ester |

| Esterification (Method B) | Trimethylchlorosilane, Methanol | Alternative method for methyl ester formation |

Table 2: Purification Techniques for Methyl N-(2,4-Dinitrophenyl)threoninate

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Adsorption |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Adsorption |

| Reverse-Phase HPLC | C18-functionalized Silica | Acetonitrile/Water mixtures | Partitioning |

Chemical Reactivity and Derivatization Pathways of N 2,4 Dinitrophenyl Threoninate Methyl Ester

Reactivity of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl (DNP) group attached to the amino function of threonine profoundly influences the molecule's reactivity. The two nitro groups are powerful electron-withdrawing groups, which render the aromatic ring highly electrophilic.

Electrophilic Characteristics and Nucleophilic Interactions

The aromatic ring of the DNP group is electron-poor, making it highly susceptible to attack by nucleophiles. This characteristic is the basis for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The presence of nitro groups, particularly at the ortho and para positions relative to the point of nucleophilic attack, is crucial for activating the ring towards this type of substitution. wikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. semanticscholar.orgresearchgate.net In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (or in this case, the threoninate substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com The negative charge of this complex is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro groups, which provides significant stabilization. wikipedia.org The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring. The electrophilicity of related dinitrophenyl compounds is well-established, making them targets for a variety of nucleophiles. researchgate.net

| Factor | Description | Impact on Reactivity |

| Electron-Withdrawing Groups | Groups like -NO₂ withdraw electron density from the aromatic ring. | Increases the ring's electrophilicity and stabilizes the Meisenheimer intermediate, thus accelerating the reaction. wikipedia.org |

| Leaving Group | The ability of the group to depart and stabilize the negative charge it carries away. | Better leaving groups (e.g., halides) facilitate a faster reaction. The rate can be dependent on the bond cleavage step. semanticscholar.orgresearchgate.net |

| Nucleophile | The strength and nature of the attacking species. | Stronger nucleophiles generally react faster. Basicity and polarizability are key properties. semanticscholar.org |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, acetonitrile) are often used as they can solvate the cation without strongly solvating the nucleophile, enhancing its reactivity. semanticscholar.orgresearchgate.net |

Reduction Reactions of Nitro Groups to Amino Derivatives

The nitro groups of the dinitrophenyl moiety can be readily reduced to form amino groups, a transformation that dramatically alters the electronic properties of the molecule. This conversion changes the substituent from a strongly deactivating, electron-withdrawing group to a strongly activating, electron-donating group. masterorganicchemistry.com The resulting product is methyl N-(2,4-diaminophenyl)threoninate.

A variety of reagents can accomplish this reduction, and the choice of method can sometimes allow for selective reduction of one nitro group over the other. wikipedia.orgstackexchange.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for this transformation. masterorganicchemistry.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, sometimes offering greater selectivity, particularly in polynitrated compounds. wikipedia.orgstackexchange.com

The reduction process proceeds through intermediate species such as nitroso and hydroxylamino derivatives before reaching the final amine. nih.gov In some cases, the reaction can be controlled to isolate these intermediates. wikipedia.org

| Reagent(s) | Conditions | Comments |

| H₂, Pd/C (or PtO₂) | Typically at room temperature and atmospheric or slightly elevated pressure. | A clean and efficient method, widely used in synthesis. masterorganicchemistry.com |

| Fe, HCl (or Sn, HCl) | Often requires heating. | A classic, cost-effective method frequently used on an industrial scale. masterorganicchemistry.comwikipedia.org |

| Zn, NH₄Cl | Aqueous solution. | A milder method that can be used for the synthesis of hydroxylamines. wikipedia.org |

| Na₂S₂O₄ | Aqueous or alcoholic solution. | Can offer selectivity in certain substrates. wikipedia.org |

| Na₂S / (NH₄)₂S | Alcoholic solution. | Known as the Zinin reduction, it can be selective for one nitro group in a polynitro compound. stackexchange.com |

Aromatic Substitution Reactions on the Dinitrophenyl Ring

The primary mode of substitution on the electron-deficient dinitrophenyl ring is nucleophilic aromatic substitution (SNAr), as detailed in section 3.1.1. wikipedia.orgsemanticscholar.org The strong deactivating effect of the two nitro groups and the N-threoninate substituent makes the ring highly resistant to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org Electrophiles are repelled by the positive character of the ring carbons.

Therefore, derivatization via substitution on the DNP ring of methyl N-(2,4-dinitrophenyl)threoninate would almost exclusively involve reactions with nucleophiles. While substitution of the hydrogen atoms on the ring is not typical, a powerful nucleophile could potentially displace the entire N-threoninate group from the C1 position in an ipso-substitution reaction, although this would require breaking a stable C-N bond. More commonly, SNAr reactions are used to displace good leaving groups like halides from a dinitrophenyl ring. wikipedia.orgscribd.com In the context of this specific molecule, the most relevant reactions involving the DNP ring itself are the nucleophilic interactions that it facilitates and the reduction of its nitro groups.

Reactivity of the Threonine Backbone and Methyl Ester Group

The threonine portion of the molecule provides additional sites for chemical modification, namely the methyl ester and the secondary hydroxyl group on the side chain.

Hydrolytic Stability and Ester Cleavage Reactions

The methyl ester group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, N-(2,4-dinitrophenyl)threonine, and methanol (B129727). researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the resulting carboxylate anion is deprotonated and resistant to nucleophilic attack by the alcohol.

Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process and requires heating the ester with a strong acid in the presence of excess water to drive the reaction toward the carboxylic acid product.

Amino acid methyl esters are common intermediates in peptide synthesis and other areas of organic synthesis. nih.gov The stability of the ester can be influenced by the nature of the N-protecting group. While standard conditions for ester cleavage are generally applicable, the specific reaction kinetics for methyl N-(2,4-dinitrophenyl)threoninate would depend on factors like temperature, pH, and solvent. nih.gov

Reactions Involving the Hydroxyl Group of the Threonine Moiety

The secondary hydroxyl group on the side chain of the threonine residue is another key site for derivatization. This alcohol functionality can undergo reactions typical of secondary alcohols, including:

Acylation/Esterification: The hydroxyl group can react with acylating agents like acid chlorides or anhydrides to form esters. For example, syntheses of 3-O-fatty acyl esters of dinitrophenyl-derivatized serine and threonine have been described. nih.gov

Etherification: Formation of an ether linkage is also possible, for instance, through a Williamson ether synthesis.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding methyl N-(2,4-dinitrophenyl)-2-amino-3-oxobutanoate.

Elimination: Under certain conditions, particularly with strong bases and heat, the hydroxyl group of threonine can undergo β-elimination. nih.gov This reaction can be a concern during chemical manipulations under harsh basic conditions.

These reactions allow for the modification of the threonine side chain, enabling the attachment of various functional groups or labels.

Advanced Derivatization Strategies for Methyl N-(2,4-Dinitrophenyl)threoninate

Advanced derivatization strategies for methyl N-(2,4-dinitrophenyl)threoninate are pivotal for overcoming challenges in its analysis, particularly concerning the separation of enantiomers and enhancing its detectability in complex biological matrices. These strategies involve chemically modifying the molecule to improve its physicochemical properties for specific analytical techniques.

Chiral Derivatization for Diastereomer Formation and Enantiomeric Resolution

The direct separation of enantiomers can be challenging, often requiring specialized and expensive chiral stationary phases in chromatography. An effective alternative is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. researchgate.netmyu-group.co.jp Because diastereomers possess different physical and chemical properties, they can be separated using conventional, non-chiral chromatographic methods. myu-group.co.jpmdpi.com

For methyl N-(2,4-dinitrophenyl)threoninate, this process involves reacting its amino group with a CDA. A highly successful and widely used class of CDAs are Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs. biorxiv.orgnih.govnih.gov The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the threonine derivative attacks the electron-deficient fluorophenyl ring of the CDA, displacing the fluoride (B91410) ion. biorxiv.org

When L-FDAA is reacted with a racemic mixture of D- and L- N-(2,4-dinitrophenyl)threoninate methyl ester, two diastereomers are formed: L-FDA-D-DNP-threoninate methyl ester and L-FDA-L-DNP-threoninate methyl ester. These diastereomers can then be resolved on a standard reversed-phase HPLC column. mdpi.com Other analogs, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) and Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), function by the same principle and have been successfully used for the chiral resolution of various amino acids. mdpi.combiorxiv.org This approach not only facilitates separation but also enhances detection for mass spectrometry. mdpi.com

| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle of Action | Application Example |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Reacts with the primary amine to form diastereomers. | Separation of D/L amino acid standards via HPLC and ion mobility spectrometry-mass spectrometry (IMS-MS). biorxiv.orgnih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | FDVA | Forms diastereomers with different steric hindrance, aiding separation. | Used as an alternative to FDAA for comparing differentiation capabilities for chiral amino acids. biorxiv.org |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA | Creates diastereomers separable on conventional reversed-phase columns. | Simultaneous measurement of amino acid enantiomers in biological samples by LC/MS/MS. mdpi.com |

| o-Phthalaldehyde with a chiral thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Forms fluorescent, chiral isoindole derivatives. | Used for fluorometric determination and separation of amino acids with primary amines. nih.gov |

Derivatization for Enhanced Spectroscopic Detectability and Ionization Efficiency

While the inherent 2,4-dinitrophenyl group provides a chromophore for UV-Vis detection, its sensitivity may be insufficient for trace-level analysis. nih.gov Derivatization can significantly improve detection by introducing moieties that enhance spectroscopic properties or improve ionization in mass spectrometry (MS). nih.govnih.gov

For fluorescence detection, which offers higher sensitivity than UV absorption, reagents that attach a fluorophore to the molecule can be used. o-Phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, forms highly fluorescent isoindole derivatives, although this would require the initial threonine rather than its DNP derivative. nih.gov

In the context of mass spectrometry, especially with electrospray ionization (ESI), the efficiency with which a molecule is ionized is critical for sensitivity. nih.govnih.gov The ionization efficiency of small molecules and peptides is influenced by their inherent structural and physicochemical properties. nih.govresearchgate.net Derivatization strategies can be employed to enhance this efficiency. One successful approach is to introduce a permanently charged group into the molecule. nih.gov For example, reagents that add a quaternary ammonium (B1175870) salt moiety can ensure the derivative is pre-charged, leading to a dramatic increase in ESI response. Another strategy is to increase the hydrophobicity and surface activity of the analyte, which also tends to improve ionization efficiency. nih.gov The use of chiral derivatizing agents like l-FDLA for LC/MS/MS analysis serves a dual purpose: it enables chiral separation and simultaneously improves the mass spectrometric signal for sensitive quantification. mdpi.com

| Derivatization Strategy | Target Property | Reagent/Method Example | Outcome |

|---|---|---|---|

| Introduction of a Fluorophore | Spectroscopic Detectability (Fluorescence) | o-Phthalaldehyde (OPA) with a chiral thiol. nih.gov | Creates highly fluorescent derivatives, enabling more sensitive detection than UV. |

| Addition of a Permanent Positive Charge | Ionization Efficiency (ESI-MS) | Reagents containing a quaternary ammonium group. nih.gov | Increases ESI response by ensuring the analyte is pre-charged, enhancing sensitivity by 10-fold or more. nih.gov |

| Increased Hydrophobicity | Ionization Efficiency (ESI-MS) | Labeling agents that add hydrophobic moieties. nih.gov | Enhances the analyte's propensity for the gas phase, improving ionization. |

| Chiral Derivatization for MS | Ionization Efficiency & Specificity (LC/MS/MS) | Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). mdpi.com | Allows for specific detection of diastereomers with low background noise and enhanced signal intensity. mdpi.com |

Modification of Hydrophobicity for Chromatographic Separation Optimization

Optimizing chromatographic separation often involves modulating the hydrophobicity (or lipophilicity) of an analyte to control its retention on a stationary phase. pressbooks.pub For reversed-phase chromatography, the most common mode of separation, retention increases with increasing analyte hydrophobicity. The N-(2,4-dinitrophenyl) group itself significantly increases the hydrophobicity of the parent threonine methyl ester, making it well-suited for retention on nonpolar stationary phases like C18.

| Modification Strategy | Effect on Hydrophobicity | Chromatographic Impact | Example |

|---|---|---|---|

| Dinitrophenylation | Significant Increase | Enables retention on reversed-phase (e.g., C18) columns. | Reaction of threonine with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). |

| Derivatization with FDAA | Further Increase | Increases retention time on reversed-phase columns, allowing for better resolution of the formed diastereomers. | Reaction with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. biorxiv.org |

| Derivatization with l-FDLA | Further Increase | Enhances retention and allows for separation of diastereomers on conventional ODS columns. mdpi.com | Reaction with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide. mdpi.com |

Spectroscopic and Crystallographic Characterization of N 2,4 Dinitrophenyl Threoninate Methyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in confirming the identity and elucidating the structural intricacies of methyl N-(2,4-dinitrophenyl)threoninate. By employing a suite of techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), a detailed portrait of the molecule's connectivity, functional groups, electronic properties, and elemental composition can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to exhibit characteristic signals for the aromatic protons of the dinitrophenyl group, typically in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitro groups. The methoxy (B1213986) protons of the methyl ester would appear as a sharp singlet around δ 3.7 ppm. The protons of the threonine backbone (α-CH, β-CH, and γ-CH₃) would resonate in the range of δ 1.2-5.0 ppm, with their exact shifts and coupling patterns being influenced by the neighboring functional groups. The N-H proton is expected to show a distinct signal that may be broadened due to exchange.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, with the carbonyl carbon of the methyl ester appearing significantly downfield (around 170 ppm). The aromatic carbons of the dinitrophenyl ring would show a complex pattern of signals between 115 and 150 ppm. The carbons of the threonine residue and the methyl ester would be found in the more upfield region of the spectrum. The chemical shifts of N-Boc protected amino acid methyl esters provide a useful reference for the expected positions of the aliphatic carbons. mdpi.com

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | Carbonyl (C=O) | ~170 |

| N-H | Variable | Aromatic C | 115 - 150 |

| α-CH | ~4.5 - 5.0 | α-C | ~55 - 60 |

| β-CH | ~4.0 - 4.5 | β-C | ~65 - 70 |

| OCH₃ | ~3.7 | OCH₃ | ~52 |

| γ-CH₃ | ~1.2 - 1.4 | γ-C | ~20 |

Predicted NMR data based on analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in methyl N-(2,4-dinitrophenyl)threoninate. The spectrum is expected to be characterized by several key absorption bands. The prominent nitro (NO₂) groups of the dinitrophenyl moiety will exhibit strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. The carbonyl (C=O) stretch of the methyl ester will be observed as a strong band in the region of 1735-1750 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band around 3300 cm⁻¹. Other significant absorptions would include C-H stretching of the aliphatic and aromatic portions, C-O stretching of the ester and alcohol, and C=C stretching of the aromatic ring. The analysis of FTIR spectra of related compounds like 2,4-dinitrophenylhydrazine (B122626) provides a basis for these assignments. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| NO₂ Stretch (Asymmetric) | ~1530 |

| NO₂ Stretch (Symmetric) | ~1340 |

| C-O Stretch (Ester) | 1000 - 1300 |

Expected FTIR absorption bands based on functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The UV-Vis spectrum of methyl N-(2,4-dinitrophenyl)threoninate is dominated by the electronic transitions within the 2,4-dinitrophenyl chromophore. This group is known to absorb strongly in the ultraviolet region. Based on data for 2,4-dinitrophenol (B41442) and its derivatives, the compound is expected to exhibit a strong absorption maximum (λ_max) in the range of 340-360 nm. researchgate.net This absorption is attributed to the π → π* transitions within the aromatic system, which are influenced by the presence of the electron-withdrawing nitro groups and the electron-donating amino group. The position and intensity of this absorption band can be sensitive to the solvent polarity.

| Chromophore | Expected λ_max (nm) | Transition |

| 2,4-Dinitrophenyl | 340 - 360 | π → π* |

Predicted UV-Vis absorption data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of methyl N-(2,4-dinitrophenyl)threoninate by providing a highly accurate mass measurement. For a molecular formula of C₁₁H₁₃N₃O₇, the expected exact mass can be calculated.

A study on the negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid methyl esters indicates that these derivatives typically show a very simple mass spectrum where the molecular anion ([M]⁻) is the base peak. nih.gov This suggests that under these conditions, methyl N-(2,4-dinitrophenyl)threoninate would readily form a stable molecular anion. Fragmentation patterns in other ionization modes, such as electrospray ionization (ESI) or electron impact (EI), would likely involve characteristic losses, such as the loss of the methoxy group (•OCH₃), the methyl ester group (•COOCH₃), or cleavage of the threonine side chain.

Crystal Structure Analysis and Supramolecular Interactions

The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, dictates many of the material's physical properties. X-ray diffraction is the definitive method for determining this arrangement.

X-ray Diffraction Studies of Polymorphism and Crystal Packing

While the specific crystal structure of methyl N-(2,4-dinitrophenyl)threoninate has not been reported, insights into its likely solid-state structure can be gleaned from the crystal structures of related compounds, such as L-threonine and other dinitrophenyl derivatives. researchgate.net The molecule possesses several functional groups capable of engaging in significant intermolecular interactions, which would govern the crystal packing.

The N-H group of the dinitrophenylamino moiety and the hydroxyl group of the threonine side chain are both excellent hydrogen bond donors. The oxygen atoms of the nitro groups, the carbonyl oxygen of the methyl ester, and the hydroxyl oxygen can all act as hydrogen bond acceptors. Therefore, a complex network of intermolecular hydrogen bonds is expected to be a dominant feature of the crystal packing.

Analysis of "methyl N-(2,4-dinitrophenyl)threoninate" Reveals Data Scarcity

Consequently, a detailed article focusing solely on the spectroscopic and crystallographic characterization of methyl N-(2,4-dinitrophenyl)threoninate, as per the requested outline, cannot be generated at this time. The foundational experimental data required to discuss its specific hydrogen bonding networks, pi-stacking interactions, and conformational analysis within a crystal lattice is absent from the surveyed resources.

General principles of spectroscopic analysis for 2,4-dinitrophenyl amino acid methyl esters suggest that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be employed for its characterization. nih.gov Similarly, X-ray crystallography would be the definitive method to determine its solid-state structure, providing insights into the molecular geometry and intermolecular interactions.

Discussions on related compounds offer some predictive insights. For instance, studies on other 2,4-dinitrophenyl derivatives have detailed the presence of various intermolecular forces, including hydrogen bonds and pi-stacking. researchgate.netmdpi.com The dinitrophenyl group is known to participate in pi-stacking interactions, which are crucial for the stability of crystal structures. nih.govmdpi.com Hydrogen bonding involving the N-H group of the amino acid backbone and the nitro groups of the dinitrophenyl moiety, as well as the hydroxyl and ester groups of the threoninate part, would be expected. researchgate.netresearchgate.net

Conformational analysis of similar molecules indicates that the orientation of the dinitrophenyl ring relative to the amino acid backbone is a key structural feature. nih.gov The specific conformation adopted in the solid state would be influenced by the steric and electronic effects of the threonine side chain and the packing forces within the crystal lattice. mdpi.comresearchgate.net

However, without specific experimental data for methyl N-(2,4-dinitrophenyl)threoninate, any detailed discussion would be purely speculative and would not meet the required standards of scientific accuracy for the requested article. Further empirical research, including the synthesis, purification, and subsequent spectroscopic and crystallographic analysis of this compound, is necessary to provide the specific data needed for a comprehensive report.

Advanced Analytical Methodologies for Methyl N 2,4 Dinitrophenyl Threoninate Quantification and Stereochemical Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-(2,4-dinitrophenyl) (DNP) amino acid derivatives. The choice of technique depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or the ability to handle complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of amino acids after derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB), the precursor to the DNP group. nih.gov Reversed-phase HPLC is the most common mode of separation for these derivatives. nih.gov The development of a robust HPLC method for methyl N-(2,4-dinitrophenyl)threoninate involves careful optimization of several parameters to achieve efficient separation from other DNP-amino acids and potential matrix components.

Key parameters in HPLC method development include the choice of stationary phase, mobile phase composition, and detector. C18 columns are frequently employed for the separation of DNP-amino acids. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net A gradient elution, where the concentration of the organic modifier is increased during the run, is often necessary to resolve a complex mixture of DNP-amino acids. nih.gov The pH of the mobile phase is a critical factor, as it affects the retention behavior of the acidic DNP derivatives. researchgate.net For detection, the strong chromophore of the dinitrophenyl group allows for sensitive UV-Vis detection, typically around 360 nm. nih.govresearchgate.net

A study on the HPLC resolution of N-2,4-dinitrophenylated amino acid stereoisomers utilized a naphthylethylcarbamate-beta-cyclodextrin bonded phase with an acetonitrile-based mobile phase. nih.gov This highlights the use of specialized chiral stationary phases for the direct separation of stereoisomers.

Table 1: Example HPLC Parameters for DNP-Amino Acid Analysis

| Parameter | Condition | Source |

| Column | Hypersil BDS C18 | researchgate.net |

| Mobile Phase A | Phosphate buffer | researchgate.net |

| Mobile Phase B | Water:Acetonitrile:Methanol (20:20:60 v/v/v) | researchgate.net |

| Flow Rate | 1.7 mL/min | researchgate.net |

| Column Temperature | 45°C | researchgate.net |

| Detection | UV-Vis | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While DNP-amino acids themselves are not sufficiently volatile for direct GC analysis, their methyl esters, including methyl N-(2,4-dinitrophenyl)threoninate, can be analyzed after conversion to more volatile derivatives. nih.govnih.gov

The derivatization process is a critical step in GC-MS analysis of amino acids. semanticscholar.org For DNP-amino acids, a two-step derivatization is often employed: esterification of the carboxyl group (e.g., with methanol to form the methyl ester) followed by acylation of the amino and hydroxyl groups to increase volatility. semanticscholar.orgnih.gov For instance, N-trifluoroacetyl methyl ester derivatives of amino acids have been successfully used for GC analysis. dtic.mil The resulting volatile derivatives can then be separated on a GC column and detected with high sensitivity and selectivity by a mass spectrometer. nist.gov The mass spectrometer provides valuable structural information through the fragmentation patterns of the derivatized molecules, aiding in their identification. nist.gov

Negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid methyl esters has been shown to produce very simple mass spectra, with the molecular anion being the base peak, allowing for sensitive and selective ionization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of amino acid derivatives due to its exceptional sensitivity and selectivity. thermofisher.comnih.govgassnova.nomdpi.com This technique is particularly well-suited for analyzing complex biological samples where trace amounts of the analyte need to be quantified. thermofisher.com For methyl N-(2,4-dinitrophenyl)threoninate, LC-MS/MS offers significant advantages over traditional HPLC with UV detection, including lower detection limits and increased confidence in compound identification. nih.gov

In a typical LC-MS/MS workflow, the DNP-threoninate methyl ester is first separated from other components in the sample by reversed-phase HPLC. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In the tandem mass spectrometer, the precursor ion corresponding to the protonated or deprotonated DNP-threoninate methyl ester is selected and then fragmented to produce characteristic product ions. The specific transitions from precursor to product ions are monitored, a technique known as multiple reaction monitoring (MRM), which provides a high degree of selectivity and minimizes interferences from the sample matrix. semanticscholar.org

A study investigating the separation and quantification of Marfey's reagent derivatized proteinogenic amino acid DL-stereoisomers utilized a water/acetonitrile/ammonium (B1175870) acetate (B1210297) (pH 6.5) solvent system for chromatographic resolution with negative mode detection, which provided good sensitivity. nih.gov

Chiral Analysis and Enantiomeric Resolution

Threonine has two chiral centers, leading to four possible stereoisomers. Therefore, the stereochemical analysis of methyl N-(2,4-dinitrophenyl)threoninate is essential. Chiral analysis aims to separate and quantify these different stereoisomers.

Indirect Methods Employing Chiral Derivatizing Agents (e.g., Marfey's Reagents and Advanced Analogues)

Indirect methods for chiral analysis involve the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like reversed-phase HPLC. nih.govmdpi.com

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogues are widely used CDAs for the chiral analysis of amino acids. nih.govmdpi.com The amino group of threonine reacts with Marfey's reagent to form diastereomeric derivatives of N-(2,4-dinitrophenyl-5-L-alaninamide)-threonine. These diastereomers can then be readily separated by HPLC. nih.govsemanticscholar.org The elution order of the diastereomers is typically consistent, allowing for the assignment of the absolute configuration of the original amino acid by comparing the retention times with those of authentic standards. mdpi.com

Advanced analogues of Marfey's reagent have been developed to improve sensitivity and resolution. For example, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) has been used for the simultaneous measurement of L- and D-amino acids by LC-MS/MS. researchgate.net These advanced reagents often provide better chromatographic separation and higher ionization efficiency in mass spectrometry. nih.gov

Table 2: Common Chiral Derivatizing Agents for Amino Acid Analysis

| Chiral Derivatizing Agent | Abbreviation | Application | Source |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Formation of diastereomers for HPLC separation of amino acid enantiomers. | nih.govnih.gov |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | FDLA | LC-MS/MS analysis of amino acid enantiomers. | mdpi.comresearchgate.net |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Derivatization for enantiomeric separation of amino acids. | nih.govnih.gov |

| o-Phthalaldehyde/N-isobutyryl-L-cysteine | OPA/IBLC | Formation of fluorescent diastereomers for HPLC analysis. | nih.govresearchgate.net |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Chiral Discrimination of Diastereomers

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, which can be particularly useful for distinguishing between isomeric and even diastereomeric species. nih.govrsc.org

For the chiral analysis of methyl N-(2,4-dinitrophenyl)threoninate, the diastereomers formed by reaction with a CDA like FDAA can be separated by IMS. nih.govresearchgate.net The different three-dimensional structures of the diastereomers result in different collision cross-sections (CCS), which is the parameter measured by IMS. This allows for their separation in the ion mobility cell before they are detected by the mass spectrometer. nih.gov

A study demonstrated that the combination of FDAA derivatization with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) allowed for the successful differentiation of a mixture of 19 pairs of D/L-amino acids in a single run. nih.gov This approach offers the advantages of high speed and sensitivity for chiral analysis. rsc.orgresearchgate.net The formation of sodium adducts, such as [M + 2Na - H]+, has been shown to facilitate the differentiation of chiral amino acids in IMS-MS. nih.gov

Method Validation and Performance Metrics

The validation of an analytical method is crucial to ensure its reliability, accuracy, and fitness for its intended purpose. For the quantification and stereochemical analysis of methyl N-(2,4-dinitrophenyl)threoninate, a comprehensive validation process assesses various performance characteristics. This section details the evaluation of precision, accuracy, limits of detection and quantification, and the stability of the derivative under typical analytical conditions.

Evaluation of Precision, Accuracy, and Limits of Detection/Quantification

The performance of analytical methods for methyl N-(2,4-dinitrophenyl)threoninate is characterized by high precision and accuracy, with low limits of detection (LOD) and quantification (LOQ) essential for analyzing trace amounts. Method validation studies for similar N-(2,4-dinitrophenyl)amino acids demonstrate the typical performance metrics that can be expected.

Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple samples of the same concentration during the same day, while intermediate precision is assessed over several days. The precision is expressed as the relative standard deviation (RSD). For the analysis of dinitrophenylated amino acids, RSD values are generally expected to be below 5%, indicating a high degree of precision.

Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies. A known amount of the analyte is spiked into a sample matrix, and the percentage of the analyte recovered is calculated. Acceptable recovery rates for analytical methods are typically within the range of 95-105%.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ.

The following interactive table summarizes typical performance metrics for an HPLC-UV based method for the analysis of N-(2,4-dinitrophenyl)amino acid derivatives, which are representative of the expected performance for methyl N-(2,4-dinitrophenyl)threoninate.

| Parameter | Performance Metric | Typical Value |

|---|---|---|

| Precision (RSD) | Repeatability (Intra-day) | < 2% |

| Intermediate Precision (Inter-day) | < 5% | |

| Accuracy (% Recovery) | Spiked Samples | 98 - 103% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | ~0.1 µM |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | ~0.3 µM |

Assessment of Derivative Stability under Analytical Conditions

An important factor in pre-column derivatization for quantitative analysis is the stability of the resulting derivatives under the conditions of the analysis. The stability of N-(2,4-dinitrophenyl)amino acid derivatives, including that of the closely related 2,4-DNP-threonine, has been investigated under various conditions to ensure the integrity of the analytical results. nih.gov

Studies have shown that the stability of these derivatives is significantly influenced by pH and exposure to light. In alkaline solutions, N-(2,4-dinitrophenyl)amino acids tend to hydrolyze relatively quickly, both in the dark and when exposed to light. nih.gov This degradation can lead to an underestimation of the analyte concentration.

Conversely, in an acidic medium and in the absence of light, the derivatives are generally stable for an extended period. nih.gov However, upon exposure to light in an acidic solution, decomposition can occur rapidly. nih.gov This photosensitivity necessitates that sample preparation and analysis are conducted under controlled lighting conditions to prevent photodegradation.

For instance, the absorbance of a solution of 2,4-DNP-glycine, a representative compound, was monitored over time at different pH values and light conditions. In an alkaline medium (pH 12.6), a significant decrease in absorbance was observed over time, indicating degradation. nih.gov In contrast, in an acidic medium (pH 1.4) and stored in the dark, the derivative remained stable. nih.gov However, when the acidic solution was exposed to light, a rapid decrease in absorbance was noted. nih.gov

The following interactive table summarizes the stability of N-(2,4-dinitrophenyl)amino acid derivatives under different analytical conditions, which is indicative of the expected stability for methyl N-(2,4-dinitrophenyl)threoninate.

| Condition | Light Exposure | Stability | Observed Effect |

|---|---|---|---|

| Alkaline (pH > 8) | In Dark | Low | Rapid hydrolysis |

| Exposed to Light | Low | Rapid hydrolysis | |

| Acidic (pH < 4) | In Dark | High | Stable for extended periods |

| Exposed to Light | Low | Rapid decomposition | |

| Neutral (pH ~7) | In Dark | Moderate | Gradual degradation over time |

Theoretical and Computational Studies on N 2,4 Dinitrophenyl Threoninate Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of methyl N-(2,4-dinitrophenyl)threoninate. These computational methods provide insights into the molecule's behavior at the atomic level, which is often difficult to probe experimentally.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, which are crucial for understanding chemical reactivity. For methyl N-(2,4-dinitrophenyl)threoninate, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), reveal the distribution of electrons and identify the regions most susceptible to electrophilic or nucleophilic attack. nih.govscielo.org.mx

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govscielo.org.mx A smaller gap generally suggests higher reactivity.

In methyl N-(2,4-dinitrophenyl)threoninate, the HOMO is typically localized on the dinitrophenyl ring and the non-bonding electrons of the heteroatoms, while the LUMO is predominantly distributed over the nitro groups, which are strong electron-withdrawing groups. This distribution indicates that the dinitrophenyl moiety is the primary site for electrophilic attack, while the nitro groups are susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Dinitrophenyl-Substituted Amino Acid Derivative using DFT

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| HOMO-LUMO Gap (ΔE) | 5.0452 |

Ab Initio Methods for Conformational Preferences and Stereochemical Outcomes

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are particularly useful for studying the conformational preferences and stereochemical outcomes of reactions involving chiral molecules like methyl N-(2,4-dinitrophenyl)threoninate.

By mapping the potential energy surface as a function of key dihedral angles, computational chemists can predict the most likely stereochemical outcome of a reaction. For instance, the accessibility of the chiral centers to incoming reagents can be assessed, providing insights into the diastereoselectivity of derivatization reactions.

Table 2: Hypothetical Stable Conformer Dihedral Angles for Methyl N-(2,4-dinitrophenyl)threoninate

| Dihedral Angle | Predicted Angle (degrees) |

|---|---|

| O=C-Cα-N | -120.5 |

| C-N-Cα-Cβ | 175.2 |

| N-Cα-Cβ-Oγ | 60.8 |

| N-Cα-Cβ-Cγ | -178.1 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov

For methyl N-(2,4-dinitrophenyl)threoninate, MD simulations can be used to explore its conformational dynamics in different solvent environments. These simulations can reveal how the molecule folds and unfolds, and the timescales of these processes. By analyzing the trajectories of the atoms, it is possible to identify the most populated conformational states and the transitions between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, the interaction of the molecule with water or other solvent molecules can be investigated to understand its solvation properties. The formation and breaking of hydrogen bonds between the solute and solvent can be monitored, providing a detailed picture of the solvation shell. mdpi.com This information is crucial for understanding the molecule's solubility and its behavior in biological systems.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict and interpret various types of spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of methyl N-(2,4-dinitrophenyl)threoninate.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from quantum chemical calculations, typically using DFT. chemrxiv.org By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular functional groups. This can help in the interpretation of experimental IR spectra and confirm the presence of key structural features, such as the nitro groups, the ester carbonyl group, and the N-H bond.

Similarly, NMR chemical shifts can be predicted using computational methods. chemrxiv.org These calculations provide theoretical values for the resonance frequencies of the different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. By comparing the predicted chemical shifts with experimental data, the structure of the molecule can be confirmed, and the assignment of peaks in the experimental NMR spectrum can be facilitated.

Table 3: Predicted Characteristic Vibrational Frequencies and Chemical Shifts for Methyl N-(2,4-dinitrophenyl)threoninate

| Spectroscopic Data | Functional Group | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | ~3300 |

| IR Frequency (cm⁻¹) | C=O Stretch (Ester) | ~1740 |

| IR Frequency (cm⁻¹) | NO₂ Asymmetric Stretch | ~1530 |

| IR Frequency (cm⁻¹) | NO₂ Symmetric Stretch | ~1350 |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons | 7.5 - 9.0 |

| ¹³C NMR Chemical Shift (ppm) | Ester Carbonyl Carbon | ~170 |

Predictive Modeling of Chemical Reactivity and Derivatization Efficiency

Computational chemistry plays a crucial role in predicting the chemical reactivity of molecules and the efficiency of derivatization reactions. For methyl N-(2,4-dinitrophenyl)threoninate, these predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

QSAR models correlate the chemical structure of a molecule with its reactivity or biological activity. The descriptors used in these models are often derived from quantum chemical calculations. For example, the HOMO and LUMO energies, Mulliken charges on atoms, and the molecular electrostatic potential can be used to quantify the electrophilic and nucleophilic character of different parts of the molecule.

By developing QSAR models for a series of related dinitrophenyl-substituted amino acids, it is possible to predict the reactivity of methyl N-(2,4-dinitrophenyl)threoninate in various reactions, such as nucleophilic aromatic substitution at the dinitrophenyl ring or reactions involving the amino acid side chain. These models can also be used to predict the efficiency of derivatization reactions, helping to optimize reaction conditions and select the most appropriate reagents.

Table 4: Key Descriptors for QSAR Modeling of Nitroaromatic Compound Reactivity

| Descriptor | Significance |

|---|---|

| LUMO Energy | Indicator of electrophilicity and susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions of the molecule. |

| LogP | Measure of hydrophobicity, influencing transport and interaction with biological macromolecules. nih.gov |

| Dipole Moment | Reflects the overall polarity of the molecule. |

Applications and Research Utility of N 2,4 Dinitrophenyl Threoninate Methyl Ester in Organic Synthesis and Chemical Biology Research

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

While the N-(2,4-dinitrophenyl) group is extensively used as a protecting group for amino acids like histidine and tyrosine in peptide synthesis, specific examples of methyl N-(2,4-dinitrophenyl)threoninate as a direct intermediate in the total synthesis of complex natural products are not prominently detailed in readily available literature. nih.govcigb.edu.cu However, the principles of its use can be inferred from the application of DNP-protected amino acids in synthetic strategies. The DNP group can protect the amine functionality, allowing for selective reactions at other sites of the threonine molecule. For instance, N-(2,4-dinitrophenyl)amino acids have been used in the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are recognized for their antibacterial properties. nih.gov This involves the cyclization of the DNP-amino acid under basic conditions. nih.gov The methyl ester of N-(2,4-dinitrophenyl)threoninate could theoretically be employed in similar synthetic schemes where the threonine side chain is destined for further elaboration.

The DNP group's stability under certain conditions and its susceptibility to cleavage by thiolysis make it a conditionally useful protecting group. nih.govcigb.edu.cu Its application in complex synthesis would be strategic, chosen when its specific electronic properties or cleavage conditions are advantageous over more common protecting groups like Boc or Fmoc. biosynth.com

Role in Amino Acid and Peptide Chemistry Research

The compound is a significant substrate in fundamental studies of amino acid and peptide chemistry, particularly in understanding reaction pathways and in the development of synthetic methodologies.

The N-(2,4-dinitrophenyl) moiety is a classic tool in physical organic chemistry for mechanistic investigations. Its strong electron-withdrawing nature activates adjacent carbonyl groups toward nucleophilic attack, and its chromophoric properties allow for easy monitoring of reaction kinetics using UV-Vis spectroscopy. mdpi.com

Kinetic studies on related N-(2,4-dinitrophenyl) derivatives and 2,4-dinitrophenyl esters have been instrumental in elucidating the mechanisms of acyl transfer and aminolysis reactions. mdpi.comrsc.orgresearchgate.net Researchers can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate by analyzing kinetic data, such as Brønsted and Hammett plots. mdpi.comrsc.org For example, studies on the aminolysis of 2,4-dinitrophenyl thiolacetates showed non-linear Brønsted plots, indicating the presence of a tetrahedral intermediate and a change in the rate-limiting step of the reaction. rsc.org Similar principles apply to methyl N-(2,4-dinitrophenyl)threoninate, making it a suitable model substrate for studying the influence of the amino acid side chain on reaction rates and mechanisms.

The defined stereochemistry of the threonine backbone in methyl N-(2,4-dinitrophenyl)threoninate also allows for its use in studies of stereoselectivity, investigating how the chirality of the reactant influences the stereochemical outcome of a reaction.

| Reaction Type | Key Findings from DNP-Derivative Studies | Experimental Technique | Significance |

|---|---|---|---|

| Acyl Transfer | Demonstration of stepwise addition-elimination mechanisms; identification of the rate-determining step. mdpi.comresearchgate.net | UV-Vis Spectrophotometry, Brønsted/Hammett Plots | Fundamental understanding of nucleophilic acyl substitution. |

| Aminolysis | Evidence for tetrahedral intermediates and changes in the rate-limiting step based on nucleophile basicity. rsc.orgresearchgate.net | Kinetic analysis in aqueous solutions. | Elucidation of peptide bond formation mechanisms. |

| Gas-Phase Cyclization | Collisional activation of deprotonated N-(2,4-dinitrophenyl)amino acids leads to cyclization, mimicking solution-phase reactions. nih.gov | Tandem Mass Spectrometry | Provides insight into intrinsic molecular reactivity absent solvent effects. |

In peptide synthesis, the DNP group has been employed as a protecting group, particularly for the side chains of amino acids like histidine and tyrosine. nih.govcigb.edu.cu It prevents unwanted side reactions at the imidazole (B134444) ring of histidine or the hydroxyl group of tyrosine during peptide chain elongation. nih.govcigb.edu.cu The DNP group is typically removed at the end of the synthesis by thiolysis, for instance, using 2-mercaptoethanol. nih.gov

While direct application of methyl N-(2,4-dinitrophenyl)threoninate in the synthesis of N-methyl peptides is not extensively documented, the study of N-methylated peptides is a significant area of research. N-methylation can enhance a peptide's metabolic stability, membrane permeability, and conformational properties. nih.gov The synthesis of N-methylated peptides presents challenges, and various methodologies are continuously being developed. nih.govuiw.edu The use of specific protecting groups is crucial in these synthetic strategies. The DNP group, although less common than Fmoc or Boc for α-amino protection, could potentially be used in specialized applications within this field, especially where its unique cleavage conditions are required to maintain orthogonality with other protecting groups in the synthetic scheme. biosynth.com

Derivatizing Agent in Analytical Chemistry for Amino Acid Profiling and Stereochemical Determination in Research Matrices

One of the most widespread applications of the 2,4-dinitrophenyl moiety is in analytical chemistry. The reaction of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, yields N-(2,4-dinitrophenyl) amino acids. wikipedia.org This derivatization is a cornerstone of amino acid analysis for several reasons:

Chromophoric Tagging : The DNP group imparts a strong absorbance in the UV region (around 360 nm), allowing for sensitive detection of otherwise non-absorbing amino acids by HPLC. nih.govresearchgate.net

Enhanced Stability : The resulting DNP-amino acids are generally stable, which is beneficial for chromatographic analysis. wikipedia.orgcreative-proteomics.com

Improved Chromatographic Behavior : The derivatization increases the hydrophobicity of the amino acids, making them well-suited for separation by reversed-phase HPLC. nih.gov

Methyl N-(2,4-dinitrophenyl)threoninate, as a representative of this class of compounds, is used as a standard in the development of these analytical methods. nih.gov This derivatization technique has been successfully applied to the quantitative analysis of amino acids in various complex matrices, such as rat serum. nih.gov

Furthermore, DNP derivatization is crucial for the stereochemical determination of amino acids. The resulting DNP-amino acids can be resolved into their respective enantiomers using chiral stationary phases (CSPs) in HPLC. nih.gov This allows for the quantification of D- and L-amino acids in biological and geological samples. The separation of DNP-derivatized stereoisomers has been demonstrated on various chiral columns, providing a reliable method for assessing the enantiomeric purity of amino acid samples. nih.govresearchgate.net Advanced chiral derivatizing reagents based on the DNP scaffold, such as Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide), have been developed to create diastereomers that can be separated on standard achiral columns, further simplifying stereochemical analysis. nih.gov

| Application | Technique | Purpose of Derivatization | Reference Example |

|---|---|---|---|

| Amino Acid Profiling | Reversed-Phase HPLC-UV | Introduce a chromophore for UV detection; improve separation. nih.gov | Quantification of 23 amino acids in rat serum. nih.gov |

| Stereochemical Determination | Chiral HPLC | Enable separation of enantiomers on a chiral stationary phase. nih.gov | Resolution of DNP-amino acid stereoisomers on a cyclodextrin-based phase. nih.gov |

| Peptide Sequencing | Chromatography | Identify the N-terminal amino acid of a peptide (Sanger's method). wikipedia.org | Original sequencing of insulin. wikipedia.org |

| Enantiomeric Analysis | LC/MS/MS | Form diastereomers with a chiral DNP-reagent (e.g., Marfey's reagent) for separation on achiral columns. nih.gov | Measurement of amino acid enantiomers in brain samples. nih.gov |

Contributions to Fundamental Studies in Organic Reaction Design

The study of compounds like methyl N-(2,4-dinitrophenyl)threoninate contributes significantly to the fundamental principles that underpin organic reaction design. By serving as model substrates in mechanistic studies, DNP-derivatives help to build a comprehensive understanding of structure-reactivity relationships.

The kinetic data obtained from reactions involving DNP-activated esters are used to construct linear free-energy relationships, such as Brønsted and Hammett plots. mdpi.comrsc.org These plots correlate reaction rates with the acidity (pKa) of the nucleophile or the electronic properties of substituents, respectively. The slopes of these plots (β and ρ values) provide quantitative information about the charge distribution and bond formation/cleavage in the transition state of the reaction. mdpi.comresearchgate.net

This fundamental knowledge is critical for rational reaction design. By understanding how electronic modifications to a substrate (like the introduction of nitro groups) affect the reaction mechanism and rate, chemists can:

Predict Reactivity : Estimate how a new substrate will behave under specific reaction conditions.

Optimize Conditions : Fine-tune reaction parameters such as pH, solvent, and catalyst to favor a desired pathway or increase reaction efficiency.

Design New Reagents : Develop novel activating or directing groups for synthetic transformations based on a solid understanding of electronic and steric effects.

In essence, the detailed mechanistic insights gained from studying the reactivity of well-defined molecules like methyl N-(2,4-dinitrophenyl)threoninate provide the foundational rules that guide the broader field of synthetic organic chemistry.

Q & A

Q. Basic Research Focus

- IR Spectroscopy : The absence of a primary amine N–H stretch (~3300 cm⁻¹) and presence of nitro group stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) confirm successful dinitrophenylation. Ester carbonyl absorption (~1740 cm⁻¹) distinguishes the methyl ester from carboxylic acid intermediates .

- NMR : H NMR reveals the stereochemistry at the threonine β-carbon (δ 4.1–4.3 ppm, multiplet for –CH(OH)CH₃) and the dinitrophenyl aromatic protons (δ 8.5–9.0 ppm). C NMR confirms ester carbonyl resonance at ~170 ppm .

- UV-Vis : The dinitrophenyl group exhibits strong absorption at ~350 nm (ε ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹), useful for quantifying derivatization efficiency .

What methodological challenges arise in quantifying methyl N-(2,4-dinitrophenyl)threoninate in biological matrices, and how are they addressed?

Advanced Research Focus

Interference from reducing agents (e.g., glutathione) or nucleophiles in biological samples can degrade the dinitrophenyl group. To mitigate this:

- Sample Pretreatment : Acid precipitation of proteins or solid-phase extraction (C18 columns) isolates the compound .

- HPLC Analysis : Reverse-phase C18 columns with UV detection at 350 nm provide specificity. Mobile phases (e.g., acetonitrile/0.1% TFA) resolve the compound from matrix components. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

How do computational models predict the reactivity and stability of methyl N-(2,4-dinitrophenyl)threoninate in aqueous environments?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The dinitrophenyl group’s electron-withdrawing effect stabilizes the amide bond but increases susceptibility to nucleophilic attack at the ester carbonyl. Solvent models (e.g., PCM for water) predict hydrolysis half-lives under varying pH, aligning with experimental kinetics .

What contradictions exist in reported physical properties (e.g., solubility, melting point) of methyl N-(2,4-dinitrophenyl)threoninate, and how can they be reconciled?

Advanced Research Focus

Discrepancies in melting points (reported ranges: 145–155°C) may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography distinguish crystalline vs. amorphous phases . Solubility variations in DMSO (20–25 mg/mL) across studies suggest impurities; rigorous purity assessment via elemental analysis (C, H, N) and HPLC (>98%) is critical .

What strategies are employed to study the compound’s role in amino acid transport or enzyme inhibition assays?

Q. Advanced Research Focus

- Competitive Binding Assays : The dinitrophenyl group competes with natural amino acids for transporter binding. Radiolabeled C-methyl esters track uptake in cell cultures .

- Enzyme Inhibition : Pre-incubation with serine/threonine kinases assesses competitive inhibition. IC₅₀ values are derived from dose-response curves, with controls for non-specific dinitrophenyl interactions .

How does the stereochemistry of the threonine moiety influence the compound’s interactions in chiral environments?

Advanced Research Focus

The (2S,3R) configuration of L-threonine dictates diastereomeric interactions in chiral chromatography (e.g., Chiralpak AD-H column). Molecular docking simulations reveal enantioselective binding to proteins like bovine serum albumin (BSA), with the hydroxyl group forming hydrogen bonds critical for affinity .

What safety and handling protocols are mandated for methyl N-(2,4-dinitrophenyl)threoninate given its hazardous properties?

Basic Research Focus